molecular formula C8H11BrN2 B13139994 1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanamine

1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanamine

Cat. No.: B13139994
M. Wt: 215.09 g/mol
InChI Key: ADTYVXXCFPOBAQ-UHFFFAOYSA-N
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Description

1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanamine is a chemical compound with the molecular formula C8H11BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanamine typically involves the bromination of 5-methylpyridin-3-ylmethanamine followed by N-methylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane (DCM) at low temperatures to ensure selective bromination. The N-methylation step can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as acetonitrile (CH3CN).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of 1-(6-substituted-5-methylpyridin-3-yl)-N-methylmethanamine derivatives.

    Oxidation: Formation of 1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanal or 1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanoic acid.

    Reduction: Formation of 1-(6-Bromo-5-methylpiperidin-3-yl)-N-methylmethanamine.

Scientific Research Applications

1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Bromo-5-methylpyridin-3-yl)methanamine
  • 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one
  • 1-(6-Bromo-5-methylpyridin-3-yl)-2-fluoroethanol

Uniqueness

1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of both a bromine atom and a methylamine group This combination imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

1-(6-bromo-5-methylpyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C8H11BrN2/c1-6-3-7(4-10-2)5-11-8(6)9/h3,5,10H,4H2,1-2H3

InChI Key

ADTYVXXCFPOBAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Br)CNC

Origin of Product

United States

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